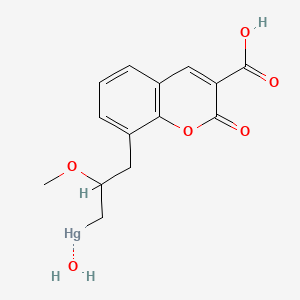
(3-(3-(Hydroxymercuri)-2-methoxypropyl)salicylidene)malonic acid delta-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-(Hydroxymercuri)-2-methoxypropyl)-3-carboxycoumarin is a complex organomercury compound. This compound is characterized by the presence of a coumarin moiety, which is a benzopyrone derivative, and a hydroxymercuri group attached to a methoxypropyl chain. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(Hydroxymercuri)-2-methoxypropyl)-3-carboxycoumarin typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the coumarin core, which can be synthesized through the Pechmann condensation reaction involving phenols and β-keto esters.
Mercuration: The hydroxymercuri group is introduced through a mercuration reaction. This involves the reaction of the coumarin derivative with mercuric acetate in the presence of a suitable solvent.
Methoxypropylation: The final step involves the introduction of the methoxypropyl group. This can be achieved through a nucleophilic substitution reaction where the hydroxymercuri-coumarin intermediate reacts with a methoxypropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, stringent safety measures are necessary due to the involvement of mercury compounds, which are highly toxic.
Analyse Chemischer Reaktionen
Types of Reactions
8-(3-(Hydroxymercuri)-2-methoxypropyl)-3-carboxycoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing derivatives.
Reduction: Reduction reactions can convert the hydroxymercuri group to other mercury species or even remove the mercury entirely.
Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while reduction could produce mercury-free coumarin derivatives.
Wissenschaftliche Forschungsanwendungen
8-(3-(Hydroxymercuri)-2-methoxypropyl)-3-carboxycoumarin has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a probe for studying mercury-related reactions.
Biology: The compound can be used to study the interactions of mercury with biological molecules, particularly thiol-containing proteins.
Medicine: Research into the compound’s potential therapeutic applications, such as its use in chelation therapy for mercury poisoning, is ongoing.
Industry: It can be used in the development of sensors for detecting mercury contamination in environmental samples.
Wirkmechanismus
The mechanism of action of 8-(3-(Hydroxymercuri)-2-methoxypropyl)-3-carboxycoumarin involves its interaction with biological molecules, particularly those containing thiol groups. The hydroxymercuri group has a high affinity for sulfur, allowing it to bind strongly to thiol groups in proteins and enzymes. This binding can inhibit the function of these molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury: A well-known organomercury compound with significant neurotoxic effects.
Phenylmercuric acetate: Another organomercury compound used as a preservative and antiseptic.
Mercurochrome: A mercury-containing antiseptic used in the past for wound treatment.
Uniqueness
8-(3-(Hydroxymercuri)-2-methoxypropyl)-3-carboxycoumarin is unique due to its combination of a coumarin moiety and a hydroxymercuri group This structure allows it to participate in a wide range of chemical reactions and interact with biological molecules in ways that other mercury compounds cannot
Eigenschaften
CAS-Nummer |
86-36-2 |
|---|---|
Molekularformel |
C14H15HgO6 |
Molekulargewicht |
479.86 g/mol |
IUPAC-Name |
[3-(3-carboxy-2-oxochromen-8-yl)-2-methoxypropyl]mercury;hydrate |
InChI |
InChI=1S/C14H13O5.Hg.H2O/c1-8(18-2)6-9-4-3-5-10-7-11(13(15)16)14(17)19-12(9)10;;/h3-5,7-8H,1,6H2,2H3,(H,15,16);;1H2 |
InChI-Schlüssel |
VFTYQNRGDKPONK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O)C[Hg].O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















